molecular formula C14H11FN2O3 B1229721 1-(1,3-Benzodioxol-5-yl)-3-(4-fluorophenyl)urea

1-(1,3-Benzodioxol-5-yl)-3-(4-fluorophenyl)urea

Cat. No. B1229721
M. Wt: 274.25 g/mol
InChI Key: JEPPSPJZVSRPFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,3-benzodioxol-5-yl)-3-(4-fluorophenyl)urea is a member of ureas.

Scientific Research Applications

Antimicrobial Activity

Compounds structurally similar to 1-(1,3-Benzodioxol-5-yl)-3-(4-fluorophenyl)urea have been found to possess significant antimicrobial properties. For instance, substituted benzoxazaphosphorin 2-yl ureas, which share a similar framework, demonstrated good antimicrobial activity, indicating potential applications in developing antimicrobial agents (Haranath et al., 2007).

Application in Enzyme Inhibition

Several urea derivatives, including those similar to the subject compound, have shown inhibition activity towards enzymes such as acetylcholinesterase (ACHE) and butyrylcholinesterase (BCHE). This suggests potential applications in the treatment of diseases where enzyme inhibition is beneficial (Pejchal et al., 2011).

Use in Pesticides

The crystal structure of a benzoylurea pesticide, closely related to 1-(1,3-Benzodioxol-5-yl)-3-(4-fluorophenyl)urea, was studied, revealing insights into the design of more effective pesticides (Jeon et al., 2014).

Involvement in Molecular Devices

Compounds with a urea linkage have been used in the self-assembly of molecular devices, demonstrating the potential of such compounds in nanotechnology and molecular engineering (Lock et al., 2004).

Ion Sensing Applications

Urea-linked sensors, including those with a similar structure, have been developed for selective sensing of ions like fluoride. This indicates potential applications in environmental monitoring and analytical chemistry (Rani et al., 2020).

Antifilarial Agents

Some urea derivatives exhibit antifilarial activity, suggesting potential applications in the treatment of parasitic infections (Ram et al., 1984).

properties

Product Name

1-(1,3-Benzodioxol-5-yl)-3-(4-fluorophenyl)urea

Molecular Formula

C14H11FN2O3

Molecular Weight

274.25 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-(4-fluorophenyl)urea

InChI

InChI=1S/C14H11FN2O3/c15-9-1-3-10(4-2-9)16-14(18)17-11-5-6-12-13(7-11)20-8-19-12/h1-7H,8H2,(H2,16,17,18)

InChI Key

JEPPSPJZVSRPFU-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)NC3=CC=C(C=C3)F

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)NC3=CC=C(C=C3)F

solubility

0.7 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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